molecular formula C8H11N3O2 B6158567 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid CAS No. 1780785-35-4

4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid

Cat. No. B6158567
CAS RN: 1780785-35-4
M. Wt: 181.2
InChI Key:
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Description

4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid, also known as TAAC, is a heterocyclic compound that has been widely studied in the scientific community due to its potential applications in various areas. TAAC is a five-membered ring system composed of two nitrogen atoms, two carbon atoms, and one oxygen atom. It is a colorless, crystalline solid with a molecular weight of 146.14 g/mol. TAAC has a melting point of about 200°C and is soluble in many organic solvents.

Scientific Research Applications

4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid has been widely studied for its potential applications in various areas, such as drug design and synthesis, catalysis, and materials science. In drug design and synthesis, 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid has been used as a building block for the synthesis of a variety of drugs, including anti-cancer drugs, antibiotics, and antiviral drugs. In catalysis, 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid has been used as a catalyst for organic reactions, such as Diels-Alder reactions. In materials science, 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid has been used as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid is not fully understood, but it is believed to involve the formation of a complex between the 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid molecule and a target molecule. This complex then undergoes a series of reactions, resulting in the formation of new molecules and/or the degradation of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid are not fully understood, but it has been shown to have some effects on the body. In animal studies, 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid was found to have anti-inflammatory and anti-bacterial properties. It was also found to have some effects on the immune system, as well as some effects on the central nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid in lab experiments is its stability. 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid is a relatively stable compound, which makes it suitable for use in a variety of experiments. Additionally, 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid is soluble in many organic solvents, which makes it easy to work with in the lab. However, 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid is also sensitive to light and air, so it must be stored in a dark, airtight container in order to maintain its stability.

Future Directions

There are a variety of potential future directions for 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid research. One potential direction is the development of new synthetic methods for the synthesis of 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid. Additionally, further research could be done to explore the potential applications of 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid in drug design and synthesis, catalysis, and materials science. Furthermore, further research could be done to explore the biochemical and physiological effects of 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid, as well as its potential toxicity. Finally, further research could be done to explore the potential of 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid as a therapeutic agent, as well as its potential uses in other areas.

Synthesis Methods

4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid can be synthesized in several ways. One method involves the reaction of 1,2,3-triazole with ethyl chloroformate in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction produces 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid and ethyl carbonate as the major products. Another method involves the reaction of 1,2,3-triazole with acetic anhydride in the presence of an acid catalyst. This reaction produces 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid and acetic acid as the major products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid involves the cyclization of a suitable precursor molecule containing a triazole ring and an azepine ring. The carboxylic acid group is then introduced through a suitable functionalization reaction.", "Starting Materials": [ "1,2,3-triazole", "1,2-diaminocycloheptane", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "1. Synthesis of 4-amino-1,2,3-triazole: 1,2,3-triazole is reacted with hydrazine hydrate in ethanol to yield 4-amino-1,2,3-triazole.", "2. Synthesis of 1,2-diaminocycloheptane: Cycloheptanone is reacted with hydroxylamine hydrochloride and sodium acetate in ethanol to yield 1,2-diaminocycloheptane.", "3. Synthesis of 4-(1,2-diaminocycloheptane)-1,2,3-triazole: 4-amino-1,2,3-triazole is reacted with 1,2-diaminocycloheptane in acetic anhydride to yield 4-(1,2-diaminocycloheptane)-1,2,3-triazole.", "4. Cyclization of 4-(1,2-diaminocycloheptane)-1,2,3-triazole: 4-(1,2-diaminocycloheptane)-1,2,3-triazole is heated with sodium hydroxide in ethanol to yield 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine.", "5. Functionalization of 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine: 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine is reacted with hydrochloric acid and sodium bicarbonate to yield the carboxylic acid derivative, 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid.", "6. Purification of 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid: The crude product is purified by recrystallization from a mixture of ethyl acetate and methanol, followed by washing with water and drying." ] }

CAS RN

1780785-35-4

Product Name

4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid

Molecular Formula

C8H11N3O2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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